molecular formula C₁₅H₂₁N₃O₄S B1163336 6α-Hydroxygliclazide

6α-Hydroxygliclazide

Cat. No.: B1163336
M. Wt: 339.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6α-Hydroxygliclazide is a defined monohydroxylated metabolite of the sulfonylurea anti-diabetic drug, Gliclazide . It is produced in humans via cytochrome P450 (CYP)-mediated metabolism, specifically through the hydroxylation of the azabicyclo-octyl ring of the parent compound . In research settings, this compound is a critical analytical standard used in metabolic reaction phenotyping studies. These studies aim to identify the specific CYP enzymes responsible for drug clearance, with CYP2C9 being the major enzyme involved in Gliclazide's metabolic pathways . As a minor urinary metabolite, it serves as a valuable tool for investigating inter-individual variability in drug metabolism and for assessing the potential for pharmacokinetic drug-drug interactions . Researchers utilize this compound in the development and validation of chromatographic assays (e.g., HPLC) to quantify metabolite formation in vitro, using systems such as human liver microsomes . Its primary research value lies in advancing the understanding of drug metabolism and enzymatic pathways, contributing to safer and more effective drug development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₅H₂₁N₃O₄S

Molecular Weight

339.41

Origin of Product

United States

Enzymatic Pathways of 6α Hydroxygliclazide Formation

The biotransformation of gliclazide (B1671584) into 6α-Hydroxygliclazide is a phase I metabolic reaction, specifically an oxidation reaction known as hydroxylation. This chemical modification is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). These enzymes are predominantly located in the liver and are central to the metabolism of a vast array of drugs and other foreign compounds.

The formation of this compound occurs through the hydroxylation of the azabicyclooctyl ring of the gliclazide molecule. This process can result in several isomeric hydroxylated metabolites, with the position and stereochemistry of the hydroxyl group varying. Besides this compound, other hydroxylated isomers such as 6β-Hydroxygliclazide (B586939), 7α-Hydroxygliclazide, and 7β-Hydroxygliclazide (B586941) have also been identified. nih.gov

Relative Abundance and Metabolic Significance of 6α Hydroxygliclazide Among Gliclazide Metabolites

Gliclazide (B1671584) undergoes extensive metabolism in the human body, with less than 1% of the administered dose being excreted unchanged in the urine. japsonline.com The metabolic process yields a variety of metabolites, which are then primarily excreted through the kidneys. japsonline.comijirt.org In total, at least seven to eight metabolites of gliclazide have been detected in human urine. ubbcluj.ronih.gov

The metabolic pathways of gliclazide can be broadly categorized into two main routes:

Oxidation of the tolyl methyl group, leading to the formation of hydroxymethylgliclazide and subsequently carboxygliclazide. These are considered the major metabolites of gliclazide. nih.gov

Hydroxylation of the azabicyclooctyl ring, which results in the formation of the various hydroxylated isomers, including 6α-Hydroxygliclazide. nih.gov

Studies investigating the metabolic profile of gliclazide have consistently shown that this compound is a minor metabolite. In vitro studies using human liver microsomes have observed that a small peak corresponding to this compound was only detectable at the highest concentrations of gliclazide. This indicates that its formation is not a primary metabolic route under normal therapeutic concentrations.

Relative Abundance of Gliclazide Metabolites

Metabolite Category Specific Metabolite Relative Abundance
Major Metabolites Carboxygliclazide High
Hydroxymethylgliclazide Moderate to High
Minor Metabolites This compound Low
6β-Hydroxygliclazide (B586939) Low
7α-Hydroxygliclazide Low
7β-Hydroxygliclazide (B586941) Low
Other Minor Metabolites Low

This table provides a qualitative representation of the relative abundance of gliclazide metabolites based on available scientific literature. Precise quantitative data for each minor metabolite is not consistently reported.

Preclinical in Vitro and Ex Vivo Metabolic Investigations of 6α Hydroxygliclazide

Characterization of 6α-Hydroxygliclazide Formation in Subcellular Fractions

The biotransformation of the antidiabetic drug gliclazide (B1671584) into its various metabolites, including this compound, is a critical determinant of its pharmacokinetic profile. In vitro and ex vivo studies utilizing subcellular fractions have been instrumental in elucidating the enzymatic pathways responsible for this metabolism. Hydroxylation of gliclazide at the 6α-position of its azabicyclooctyl ring is considered a minor metabolic pathway. nih.gov In vivo, this compound accounts for approximately 1% of the recovered dose in urine. nih.gov

Hepatic Microsomal Incubation Systems for Metabolite Generation

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver tissue, are a primary in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. ijpsonline.com Incubation of gliclazide with human liver microsomes in the presence of a necessary cofactor, the NADPH generating system, has been shown to produce several hydroxylated metabolites. nih.govnih.gov

In these systems, the formation of this compound is typically observed, although it is often a minor product compared to other metabolites. nih.gov For instance, one study noted that a small peak corresponding to this compound was only detected at the highest gliclazide concentration tested (750 µM). nih.gov This is consistent with in vivo findings where 6α-hydroxylation is a minor biotransformation route. nih.gov The formation of hydroxylated metabolites, including this compound, is dependent on the presence of the NADPH generating system, confirming the involvement of NADPH-dependent enzymes like CYPs. nih.gov

Recombinant Human Cytochrome P450 Enzyme Systems for Pathway Elucidation

To identify the specific CYP enzymes responsible for gliclazide metabolism, researchers employ recombinant human cytochrome P450 enzymes. These are individual CYP enzymes expressed in a cellular system (like insect cells or bacteria) that allows for the study of a single enzyme's activity in isolation.

Kinetic Profiling of this compound Biotransformation

Understanding the kinetics of metabolite formation is essential for predicting a drug's metabolic rate and potential for drug-drug interactions.

Determination of Apparent Michaelis-Menten Parameters (K_m, V_max) for Gliclazide Hydroxylation

The kinetics of the major hydroxylation pathways of gliclazide have been shown to follow the Michaelis-Menten model. nih.govnih.gov This model describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction, defined by two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for the substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. acs.org

While specific kinetic parameters for the formation of the minor metabolite this compound are not extensively reported due to its low formation rate, comprehensive kinetic analyses have been performed for the major metabolites in human liver microsomes. nih.govnih.gov For instance, the mean K_m values for the formation of 6β-OHGz, 7β-OHGz, and MeOH-Gz were 461 ± 139 µM, 404 ± 143 µM, and 334 ± 75 µM, respectively. nih.govnih.gov The corresponding mean V_max values were 130 ± 55 pmol/min/mg, 82 ± 31 pmol/min/mg, and 268 ± 115 pmol/min/mg, respectively. nih.govnih.gov

Kinetic parameters have also been determined using recombinant CYP2C enzymes, providing insight into the contribution of each enzyme to the different metabolic pathways. nih.gov

Table 1: Derived Kinetic Parameters for Gliclazide Hydroxylation by Recombinant CYP2C Enzymes

EnzymePathwayK_m (µM)V_max (pmol min⁻¹ pmol CYP⁻¹)V_max/K_m (µl min⁻¹ pmol CYP⁻¹)
CYP2C8 6β-OHGz9840.630.0006
7β-OHGz3460.060.0002
MeOH-GzNANANA
CYP2C9 6β-OHGz4714.50.0096
7β-OHGz3272.60.0080
MeOH-Gz415130.0306
CYP2C18 6β-OHGz7940.530.0007
7β-OHGz5240.370.0007
MeOH-Gz3287.80.0239
CYP2C19 6β-OHGz3215.00.0155
7β-OHGz4341.70.0039
MeOH-Gz304150.0493
Data sourced from a study on the identification of human cytochromes P450 catalysing gliclazide elimination. nih.gov NA: Not applicable as no measurable activity was observed.

Intrinsic Clearance Considerations in Preclinical Metabolic Systems

Intrinsic clearance (CL_int) is a measure of the metabolic capacity of the liver for a specific substrate, independent of physiological factors like blood flow. It is calculated as the ratio of V_max to K_m. acs.org Differences in intrinsic clearance values between metabolic pathways often arise from variability in V_max. nih.gov

Modulation of this compound Formation by Exogenous Compounds

The formation of gliclazide metabolites, including this compound, can be altered by the co-administration of other compounds that act as inhibitors or inducers of the metabolizing enzymes. nih.gov

Inhibition studies using selective chemical inhibitors for different CYP enzymes have been crucial in confirming the role of CYP2C9 in gliclazide metabolism. nih.gov Sulfaphenazole (B1682705), a potent and selective inhibitor of CYP2C9, has been shown to significantly inhibit the formation of the major hydroxylated metabolites of gliclazide in human liver microsomes. nih.govnih.gov Specifically, sulfaphenazole inhibited the formation of 6β-OHGz, 7β-OHGz, and MeOH-Gz by 87%, 83%, and 64%, respectively. nih.govnih.gov While the direct effect on this compound formation was not specified, the profound inhibition of other hydroxylation pathways by a CYP2C9 inhibitor strongly implies that CYP2C9 is also involved in this minor pathway.

Furthermore, studies have investigated the impact of other drugs on gliclazide hydroxylation. For example, in rat liver microsomes, several drugs were found to be competitive inhibitors of gliclazide hydroxylation, including tolbutamide (B1681337), diclofenac, phenytoin, mephenytoin, glibenclamide, and glipizide. nih.gov Quinine and quinidine (B1679956) were identified as partially competitive inhibitors. nih.gov A study investigating the interaction between the herbal component berberine (B55584) and gliclazide found that berberine inhibited the metabolism of gliclazide, including a significant decrease in the formation of this compound. mdx.ac.uk This inhibition is thought to be due to competition for the same CYP2C isozyme. mdx.ac.uk

Conversely, some compounds can activate or induce enzyme activity. For instance, coumarin, trimethoprim, and quinidine were observed to cause a minor reduction in the formation of 6β-OHGz and 7β-OHGz while activating the formation of MeOH-Gz. nih.gov The induction of CYP enzymes, for example by St. John's wort, can increase the clearance of gliclazide. nih.gov

Table 2: Effect of CYP Enzyme Selective Inhibitors on Gliclazide Hydroxylation in Pooled Human Liver Microsomes

InhibitorTarget EnzymeInhibitor Concentration (µM)% Control Activity (6β-OHGz)% Control Activity (7β-OHGz)% Control Activity (MeOH-Gz)
FurafyllineCYP1A210929493
CoumarinCYP2A62.58881116
TrimethoprimCYP2C81008990118
Sulfaphenazole CYP2C9 2.5 13 17 36
(S)-(+)-mephenytoinCYP2C19100898352
QuinidineCYP2D62.58073127
TroleandomycinCYP3A450939383
Data represents the mean of duplicate estimations. nih.gov

In Vitro Enzyme Inhibition Studies Affecting Gliclazide Hydroxylation

The formation of this compound, along with other hydroxylated metabolites of gliclazide, is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govwikipedia.org In vitro studies using human liver microsomes and recombinant human P450s have identified CYP2C9 as the major enzyme responsible for the hydroxylation of gliclazide. nih.gov CYP2C19 has also been shown to contribute, particularly to the major metabolic pathway of tolylmethyl hydroxylation, but also plays a role in the formation of other hydroxylated metabolites. nih.govmdpi.com

Inhibition studies using selective chemical inhibitors are a key in vitro method to identify the contribution of specific CYP isoforms to a metabolic pathway. Studies have shown that sulfaphenazole, a selective inhibitor of CYP2C9, significantly inhibits the formation of the main hydroxylated metabolites of gliclazide. nih.gov For instance, at a concentration of 2.5 µM, sulfaphenazole was observed to inhibit the formation of 6β-hydroxygliclazide (B586939) and 7β-hydroxygliclazide (B586941) by over 80%. nih.gov Although specific inhibition data for the minor 6α-hydroxy pathway is not detailed, the profound effect on the major hydroxylation pathways strongly indicates that factors inhibiting CYP2C9 would similarly decrease the formation of this compound.

The following table summarizes the key enzymes involved in gliclazide hydroxylation and their known inhibitors, which consequently affect the formation of this compound.

EnzymeSelective Inhibitor(s)Role in Gliclazide HydroxylationImplied Effect on this compound Formation
CYP2C9 SulfaphenazoleMajor enzyme for hydroxylation pathways. nih.govInhibition significantly decreases formation.
CYP2C19 (S)-(+)-mephenytoinContributes to hydroxylation pathways. nih.govmdpi.comInhibition likely decreases formation.
CYP3A4 Ketoconazole, RitonavirMinor or indirect role in gliclazide metabolism. mdx.ac.ukashdin.comInhibition may have a minor effect.

This table is based on data from studies on gliclazide metabolism, with implied effects on its metabolite, this compound.

Analysis of Competitive Metabolism and Metabolite Profile Alterations

Competitive metabolism occurs when two or more compounds that are substrates for the same enzyme are present simultaneously, leading to a potential decrease in the metabolism of one or both compounds. In vitro co-incubation studies provide direct evidence of such interactions and their effect on the resulting metabolite profile.

A study investigating the interaction between the herbal compound berberine and gliclazide in rat liver microsomes demonstrated a clear case of competitive metabolism. mdx.ac.uk Both berberine and gliclazide are metabolized by the CYP2C family of enzymes. mdx.ac.uk When co-incubated, berberine was found to inhibit the metabolism of gliclazide, leading to a significant decrease in the formation of its hydroxylated metabolites, including this compound. mdx.ac.uk This inhibition was concentration-dependent, showing a strong negative linear correlation between the concentration of berberine and the levels of gliclazide metabolites. mdx.ac.uk

This alteration in the metabolite profile indicates that the presence of a competing substrate can significantly reduce the formation of this compound. The data from this study is summarized in the interactive table below, illustrating the impact of a competitive inhibitor on the formation of gliclazide metabolites.

Co-incubated CompoundTarget Enzyme(s)Effect on Gliclazide MetabolismResulting Alteration in this compound Levels
Berberine CYP2CCompetitive Inhibition mdx.ac.ukSignificant decrease in formation. mdx.ac.uk
α-Mangostin CYP2C9Competitive Inhibition ashdin.comReduced formation due to decreased gliclazide metabolism. ashdin.com

This interactive table presents findings from in vitro studies on competitive metabolism affecting gliclazide and its metabolites.

Analytical Methodologies for the Quantitative and Qualitative Analysis of 6α Hydroxygliclazide in Preclinical Research

Advanced Chromatographic Separation Techniques for Metabolite Resolution

Chromatographic separation is fundamental to the analysis of drug metabolites, as it isolates the target analytes from the parent drug, other metabolites, and endogenous components of the biological matrix. nih.gov The complexity of metabolic profiles, particularly the presence of structurally similar isomers, necessitates high-resolution separation techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation and analysis of complex mixtures, making it a primary tool in drug metabolism studies. phenomenex.com For the analysis of 6α-Hydroxygliclazide, reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com

The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. Gliclazide (B1671584) and its hydroxylated metabolites, including this compound, will exhibit different retention times based on their relative polarities. The addition of a hydroxyl group makes the metabolite more polar than the parent drug, generally leading to an earlier elution time in a reversed-phase system. By carefully optimizing parameters such as mobile phase composition, gradient elution, flow rate, and column temperature, a clear resolution between the parent drug and its various metabolites can be achieved. lcms.cz

Table 1: Typical HPLC Parameters for Metabolite Profiling

ParameterTypical SettingPurpose
Column Reversed-Phase C18, 3-5 µm particle sizeProvides hydrophobic interaction for separation based on polarity.
Mobile Phase Acetonitrile/Methanol and Water (with formic acid)Organic modifier and aqueous phase to elute compounds. Formic acid improves peak shape and ionization efficiency for MS detection.
Elution GradientVaries the mobile phase composition over time to effectively elute compounds with a wide range of polarities.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation and influences resolution.
Detector UV or Mass Spectrometer (MS)UV for general detection; MS for sensitive and specific detection.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially improved speed, resolution, and sensitivity. phenomenex.com This enhancement is primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures (up to 15,000 psi). phenomenex.comsigmaaldrich.com

For the analysis of this compound and its isomers, UHPLC provides distinct advantages:

Higher Resolution: The increased efficiency of UHPLC columns allows for better separation of closely eluting peaks, which is critical for resolving isomeric metabolites that may have very similar physicochemical properties. phenomenex.comchromatographyonline.com

Faster Analysis: The higher optimal linear velocities and shorter column lengths enable significantly reduced run times, increasing sample throughput in preclinical studies. chromatographyonline.com

Increased Sensitivity: UHPLC systems produce narrower and taller peaks, which enhances the signal-to-noise ratio, allowing for the detection and quantification of low-level metabolites. phenomenex.com

The transition from HPLC to UHPLC is particularly beneficial for complex metabolite profiling where baseline separation of all components, including multiple hydroxylated isomers of gliclazide, is required for accurate quantification. phenomenex.comchromatographyonline.com

Table 2: Comparison of HPLC and UHPLC for Metabolite Analysis

FeatureHPLCUHPLC
Particle Size 3–5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi
Resolution StandardHigh to Ultra-High
Analysis Time LongerShorter
Sensitivity GoodExcellent
Solvent Consumption HigherLower

Mass Spectrometric Detection and Structural Characterization

While chromatography separates the metabolites, mass spectrometry (MS) provides the sensitive detection and structural information needed for their unequivocal identification and quantification. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological fluids. nih.govmdpi.com The high selectivity of this technique is achieved through Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

The process involves:

Ionization: After eluting from the LC column, the analyte (this compound) is ionized, typically using electrospray ionization (ESI).

Precursor Ion Selection: The first quadrupole of the mass spectrometer (Q1) is set to select only the protonated molecular ion ([M+H]⁺) of this compound.

Fragmentation: This selected ion is passed into a collision cell (Q2), where it is fragmented by collision with an inert gas.

Product Ion Selection: The resulting fragments are sent to a third quadrupole (Q3), which is set to monitor for one or more specific, stable product ions.

This precursor-to-product ion transition is highly specific to the analyte's structure, minimizing interference from other compounds in the matrix and allowing for highly accurate and sensitive quantification, even at very low concentrations. mdpi.comjapsonline.com The method's linearity, accuracy, and precision are established through validation studies using quality control samples at various concentration levels. japsonline.com

Table 3: Illustrative LC-MS/MS Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Gliclazide 324.1127.1Positive ESI
This compound 340.1143.1Positive ESI
Internal Standard (e.g., Gliclazide-d4) 328.1131.1Positive ESI

Note: The m/z values are illustrative and would be optimized during method development.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown metabolites. innovareacademics.in Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight) can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This "exact mass" measurement allows for the determination of the elemental formula of a metabolite. innovareacademics.in

In the context of gliclazide metabolism, if a new metabolite is detected, HRMS can confirm that its molecular formula corresponds to that of the parent drug plus one oxygen atom (C₁₅H₂₁N₃O₄S), strongly suggesting hydroxylation. mdx.ac.ukbioanalysis-zone.com The high resolving power of HRMS also helps to distinguish analyte signals from background interferences, which is particularly useful when analyzing complex biological matrices. evosep.comnih.gov

Table 4: Theoretical Exact Mass of Gliclazide and its Hydroxylated Metabolite

CompoundElemental FormulaNominal MassTheoretical Exact Mass
Gliclazide C₁₅H₂₁N₃O₃S323323.1304
Hydroxygliclazide C₁₅H₂₁N₃O₄S339339.1253

Isomeric Differentiation Strategies for this compound and Related Hydroxylated Metabolites

A significant challenge in the analysis of gliclazide metabolism is the presence of multiple hydroxylated isomers. nih.govnih.gov Besides this compound, other isomers such as 7-hydroxygliclazide are also formed. japsonline.com These isomers have the exact same elemental formula and therefore the same exact mass. Consequently, mass spectrometry alone, including HRMS, cannot differentiate between them. bioanalysis-zone.com

By synthesizing authentic chemical standards for each potential isomer and analyzing them, a chromatographic method can be developed where each isomer elutes at a unique and reproducible time. nih.gov For instance, this compound will have a different retention time than its 7-hydroxy counterpart. Once the retention times are established, LC-MS/MS can be used to selectively quantify each resolved isomer in preclinical samples, providing a complete and accurate picture of the metabolic pathway. nih.govnih.gov

Method Validation Parameters for Preclinical Sample Analysis (e.g., linearity, accuracy, precision)

Method validation establishes through documented evidence that an analytical procedure is suitable for its intended purpose. biopharminternational.comparticle.dk For the quantitative analysis of this compound in preclinical samples, key validation parameters include linearity, accuracy, and precision. registech.com These parameters ensure that the method can reliably measure the concentration of the metabolite over a specific range.

Linearity

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically demonstrated by establishing a calibration curve. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of gliclazide and its metabolites in rat plasma showed a linear relationship for this compound. A minimum of five concentrations are generally recommended to properly assess linearity. europa.eu The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should be close to 1. aphl.org

Accuracy

Accuracy refers to the closeness of the mean test results to the true or accepted reference value. ich.org It is often determined by analyzing samples with known concentrations (quality control samples) at different levels covering the analytical range. nih.gov For bioanalytical methods, the accuracy is typically expected to be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%. researchgate.net The accuracy of an LC-MS method for determining gliclazide in human plasma was found to be within ±10.11%, demonstrating a high degree of accuracy. researchgate.netnih.gov

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). aphl.org Precision is assessed at two levels:

Repeatability (Intra-day precision): This is determined by analyzing a minimum of five determinations per concentration level on the same day, under the same operating conditions.

Intermediate Precision (Inter-day precision): This reflects the variations within a laboratory, such as on different days, with different analysts, or on different equipment. austinpublishinggroup.com

For bioanalytical methods, the precision (expressed as CV) should not exceed 15%, and 20% at the LLOQ. aphl.org A validated LC-MS/MS method for gliclazide reported an intra- and inter-day relative standard deviation of less than 9.8%. researchgate.netnih.gov

The following interactive tables summarize typical acceptance criteria for method validation parameters in preclinical bioanalysis.

Table 1: Linearity and Range Users can sort the table by clicking on the column headers.

Parameter Acceptance Criteria Typical Finding for Gliclazide Metabolite Analysis
Correlation Coefficient (r) ≥ 0.99 > 0.99

| Range | Defined by upper and lower concentration limits with acceptable linearity, accuracy, and precision. | Typically spans from ng/mL to µg/mL concentrations. |

Table 2: Accuracy and Precision Users can sort the table by clicking on the column headers.

Parameter Quality Control Level Acceptance Criteria (% Deviation or % CV/RSD)
Accuracy LLOQ Within ±20% of nominal value
Low, Medium, High Within ±15% of nominal value
Precision LLOQ ≤ 20%

Comparative Metabolic Profiling of 6α Hydroxygliclazide Across Preclinical Animal Models

Species-Specific Differences in Gliclazide (B1671584) Hydroxylation Pathways (e.g., rat vs. human microsomes)

The enzymatic pathways responsible for the hydroxylation of gliclazide show significant variation between species, which can be observed in studies using liver microsomes. These in vitro systems are crucial for identifying the specific cytochrome P450 (CYP) enzymes involved in drug metabolism.

In humans, gliclazide is primarily metabolized by CYP2C9 and to a lesser extent, CYP2C19, to form hydroxylated metabolites. neurolipidomics.com In contrast, studies using Sprague-Dawley rat liver microsomes have identified at least two different cytochrome P450 isoforms responsible for the formation of hydroxygliclazide. nih.gov These include the tolbutamide (B1681337) hydroxylase enzyme and CYP2D1. nih.gov The formation of hydroxygliclazide in these rat microsomes was found to correlate with the formation of hydroxytolbutamide, suggesting that gliclazide and tolbutamide may be metabolized by the same enzyme in this species. nih.gov

Further investigation in rat liver microsomes revealed that the kinetics of hydroxygliclazide formation followed Michaelis-Menten kinetics. nih.gov The affinity of the enzymes for gliclazide, however, appears to differ from that for other similar compounds. For instance, while tolbutamide competitively inhibited the formation of hydroxygliclazide, the rank order of inhibitory constants (Ki) for various inhibitors differed between gliclazide and tolbutamide hydroxylation, suggesting the involvement of distinct, though related, enzyme active sites. nih.gov This highlights a key difference in the metabolic machinery between rats and humans, which can lead to different metabolite ratios.

General species-dependent differences in total microsomal P450 content also contribute to variations in metabolic rates. For example, the total P450 content is reported to be approximately twofold higher in rats and three- to fourfold higher in monkeys compared to humans. core.ac.uk Such differences in enzyme content and specific isoform activity underscore the complexity of extrapolating metabolic data from preclinical animal models to humans.

Table 1: Key Cytochrome P450 Enzymes in Gliclazide Hydroxylation

Species Primary CYP450 Enzymes Involved Key Findings Citation
Human CYP2C9, CYP2C19 Primarily metabolized by CYP2C9. neurolipidomics.com

In Vivo Metabolite Excretion Patterns in Animal Studies

Following administration of gliclazide in animal models, the drug and its metabolites are eliminated from the body primarily through the urine and to a lesser extent, the feces. japsonline.com Studies using radiolabelled gliclazide have shown that across species like the rat, dog, and monkey, approximately 60-70% of the administered dose is excreted in the urine, with 10-20% excreted in the feces. hres.cajapsonline.comtandfonline.com

The plasma half-life of the parent compound, gliclazide, also shows considerable inter-species variation, which influences the rate at which metabolites are formed and excreted. The elimination half-life is significantly longer in dogs (around 10.1 hours) compared to monkeys, rats, and rabbits (2.5 to 4 hours). hres.ca This difference in residence time of the parent drug can affect the extent and pattern of metabolism.

Table 2: Excretion of Gliclazide and Metabolites in Preclinical Species

Species Primary Route of Excretion % of Dose in Urine % of Dose in Feces Key Metabolic Observation Citation
Rat Urine & Feces 60-70% 10-20% At least 8 urinary metabolites identified. hres.cajapsonline.com
Dog Urine & Feces 60-70% 10-20% At least 8 urinary metabolites identified. hres.ca
Monkey Urine & Feces 60-70% 10-20% At least 8 urinary metabolites identified. hres.ca

Correlation of In Vitro and In Vivo Metabolic Data in Non-Human Systems

Establishing a correlation between in vitro metabolic data and in vivo observations is a critical step in preclinical drug development, helping to predict a drug's behavior in a whole-organism system. biotechfarm.co.il For gliclazide and its metabolites like 6α-Hydroxygliclazide, this involves linking findings from microsomal studies to the pharmacokinetic and excretion profiles observed in animal studies.

In vitro studies with rat liver microsomes successfully identified the key enzymes responsible for gliclazide hydroxylation in that species (tolbutamide hydroxylase and CYP2D1). nih.gov The formation of hydroxygliclazide in these in vitro systems showed a strong correlation with the activity of CYP2D1, as measured by dextrorphan (B195859) production from dextromethorphan (B48470) (rs = 0.83). nih.gov This provides a direct link between the activity of a specific enzyme isoform and its capacity to produce a hydroxylated metabolite of gliclazide.

This in vitro finding helps to explain the in vivo observations where hydroxylated derivatives are among the principal metabolites excreted in the urine of rats. hres.cahres.ca The extensive metabolism observed in vivo, with over 80% of the drug being eliminated as metabolites, is consistent with the efficient enzymatic activity demonstrated in the in vitro microsomal assays. hres.ca

While direct in vitro-in vivo correlation (IVIVC) studies for gliclazide have often focused on the dissolution and absorption of different formulations of the parent drug, the principles can be extended to its metabolism. nih.govubbcluj.ro The metabolic profile observed in vivo is a direct consequence of the enzymatic activities present in metabolic organs like the liver. Therefore, the species-specific differences in CYP450 enzymes identified in vitro are the underlying cause of the quantitative variations in metabolite excretion patterns seen in vivo. core.ac.uknih.gov The ability to characterize these enzymatic pathways in vitro allows for a more mechanistic understanding of the disposition of gliclazide and the formation of this compound in different preclinical models.

Computational and in Silico Approaches to 6α Hydroxygliclazide Metabolism

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a substrate, such as gliclazide (B1671584), and its metabolizing enzyme, most notably CYP2C9. researchgate.netnih.gov These methods provide a three-dimensional view of the binding process, revealing the precise orientation of the substrate within the enzyme's active site and the key interactions that stabilize the complex.

Molecular docking studies begin by predicting the preferred binding pose of gliclazide within the catalytic site of the CYP2C9 enzyme. These models have shown that the orientation of gliclazide is critical for determining which part of the molecule is presented to the reactive heme group of the enzyme for oxidation. researchgate.net For the formation of 6α-Hydroxygliclazide, the azabicyclo-octyl ring of the gliclazide molecule must be positioned in close proximity to the heme iron. The stability of this specific orientation is governed by a network of interactions with amino acid residues in the active site. For instance, in the wild-type CYP2C9 enzyme (*1 allele), gliclazide is stabilized by the formation of two hydrogen bonds with the residue Arginine 108 (R108). nih.gov

Molecular dynamics simulations build upon the static docking poses by introducing motion, simulating the dynamic nature of the enzyme-substrate complex over time. researchgate.net These simulations can reveal conformational changes in both the enzyme and the substrate, providing a more realistic model of the interaction. Studies have shown that genetic polymorphisms in the CYP2C9 gene, such as the *2 and *3 alleles, result in amino acid substitutions that alter the architecture of the active site. nih.gov MD simulations of these variants have demonstrated that changes, such as a reduced size of the substrate-access channel, can hinder gliclazide's access to the heme group. researchgate.netnih.gov This can change the substrate's orientation, altering the metabolic pathway and potentially favoring the formation of other metabolites over this compound. researchgate.net For example, in the *3 allele, the absence of key interacting residues like Phenylalanine 100 (F100), Phenylalanine 114 (F114), and Phenylalanine 476 (F476) reduces the catalytic efficiency towards gliclazide. nih.gov

These computational approaches have demonstrated that both CYP2C9 and CYP2C19 exhibit more favorable interaction energies for the methylhydroxylation pathway of gliclazide compared to the 6β-hydroxylation pathway, indicating a stronger affinity for the former reaction. nih.gov

Table 1: Key Amino Acid Residues in CYP2C9 and Their Role in Gliclazide Interaction

Residue Role in Gliclazide Metabolism Impact of Variation
R108 Stabilizes gliclazide in the active site of the wild-type (*1) enzyme via hydrogen bonds. nih.gov This interaction is absent in mutant alleles, leading to instability of the substrate. nih.gov
F100, F114, F476 Form part of the interacting amino acid pocket, contributing to catalytic efficiency. nih.govinmegen.gob.mx Absent in the *3 allele, leading to reduced catalytic activity towards gliclazide. nih.gov
R97 A key residue for stabilizing the heme group. nih.gov Stabilization is significantly reduced in 3 and *2/3 mutant alleles, affecting the interaction between heme and the substrate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a compound with a specific biological activity or property. europa.euresearchgate.net In the context of drug metabolism, QSAR models are developed to predict the likelihood of a molecule being metabolized by a particular enzyme or at a specific atomic site. cambridgemedchemconsulting.com These models are built by analyzing a dataset of compounds with known metabolic fates and identifying the molecular properties, or "descriptors," that are statistically linked to those outcomes.

The development of a QSAR model for predicting the formation of this compound would involve several steps. First, a set of molecules structurally related to gliclazide with known metabolic profiles would be compiled. Next, a wide range of molecular descriptors for each molecule would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the metabolic outcome (e.g., the rate of 6α-hydroxylation). researchgate.net

While a specific QSAR model for this compound is not widely published, the principles of QSAR are broadly applied in predicting drug metabolism. kavrakilab.org For instance, models for CYP-mediated metabolism often use a combination of descriptors to account for the complex nature of enzyme-substrate recognition. cambridgemedchemconsulting.com These models can help medicinal chemists to predict which parts of a new drug candidate are most likely to be metabolized, allowing for structural modifications to improve metabolic stability. kavrakilab.org

Table 2: Types of Molecular Descriptors Used in QSAR for Metabolism Prediction

Descriptor Category Description Examples
Electronic Describes the distribution of electrons in the molecule, influencing reactivity. Atomic charges, Dipole moment, Ionization potential
Steric Relates to the size and shape of the molecule, affecting how it fits into an enzyme's active site. Molecular volume, Surface area, Molar refractivity
Hydrophobicity Quantifies the molecule's affinity for nonpolar environments, a key factor in membrane permeability and binding to hydrophobic pockets in enzymes. LogP (octanol-water partition coefficient)
Topological Numerical indices derived from the 2D representation of the molecule, encoding information about branching and connectivity. Wiener index, Kier & Hall connectivity indices
Quantum Mechanical Derived from quantum chemistry calculations, providing precise measures of electronic properties. HOMO/LUMO energies, Bond dissociation energies

Predictive Modeling of Metabolic Pathways and Stereoselectivity

PBPK models have been successfully developed for gliclazide to predict its pharmacokinetic profile. researchgate.netresearchgate.net A key component of these models is the incorporation of data on metabolic enzymes, primarily CYP2C9 and CYP2C19, which are known to be involved in gliclazide's hepatic metabolism. researchgate.net By including data on the genetic polymorphisms of these enzymes, PBPK models can predict how an individual's genotype might affect their ability to metabolize gliclazide and, consequently, the plasma concentrations of the parent drug and its metabolites. researchgate.net These models can effectively capture the variations in gliclazide exposure among individuals with different CYP2C9 and CYP2C19 genotypes. researchgate.net

The formation of this compound is an example of stereoselective metabolism. The "α" designation refers to the specific spatial orientation of the hydroxyl group on the azabicyclo-octyl ring. The enzyme's active site is a chiral environment that preferentially binds and orients the gliclazide molecule in a way that leads to hydroxylation on one specific face of the ring, the α-face, over the other (β-face).

Predictive models can account for this stereoselectivity by integrating the detailed structural information obtained from molecular docking and dynamics simulations. The precise orientation and the calculated interaction energies that favor the positioning of the 6α-carbon towards the enzyme's reactive center can be used as parameters within larger metabolic models. This allows for a more accurate prediction of not just whether hydroxylation will occur, but which specific stereoisomer, such as this compound, will be the predominant product. In silico methods are increasingly integral to drug development, enabling the prediction of metabolic pathways and helping to anticipate issues related to efficacy and safety. frontiersin.org

Conclusion and Future Research Perspectives in 6α Hydroxygliclazide Metabolism

Unresolved Questions and Knowledge Gaps in Metabolite Research

Despite the foundational understanding of 6α-Hydroxygliclazide formation, several areas remain insufficiently explored, presenting significant knowledge gaps for the scientific community.

Precise Enzymology and Kinetics: While CYP2C9 is the major catalyst for gliclazide (B1671584) metabolism, its specific affinity (Km) and turnover rate (Vmax) for the 6α-hydroxylation pathway are not as well-defined as for the major metabolic routes. nih.gov The potential contribution of other CYP isoforms, such as CYP2C19 which is involved in other aspects of gliclazide metabolism, to the formation of this specific metabolite is not fully understood. nih.govnih.gov

Impact of Genetic Polymorphism: The CYP2C9 gene is highly polymorphic, with variants that can lead to decreased enzyme activity. wikipedia.orgmedlineplus.gov The clinical and pharmacokinetic consequences of these polymorphisms have been studied for several drugs. mdpi.com However, the specific impact of different CYP2C9 genotypes on the rate and extent of this compound formation is a significant knowledge gap.

Definitive Pharmacological and Toxicological Profile: The assertion that gliclazide metabolites are inactive is a broad statement based on general observations. nih.gov A definitive, modern pharmacological and toxicological assessment of pure, isolated this compound using contemporary screening methods is not available in the published literature.

Influence of Gut Microbiota: Recent computational studies suggest that gut microbiota may produce various hydroxylated metabolites of gliclazide. frontiersin.orgnih.gov It is currently unknown whether this compound can be generated through this microbial metabolic pathway and what the clinical significance of such a contribution might be. frontiersin.orgresearchgate.net

Table 2: Key Knowledge Gaps in this compound Research

Area of UncertaintySpecific Unresolved QuestionCitation
Enzyme KineticsWhat are the precise kinetic parameters (Km, Vmax) for this compound formation by CYP2C9 and other potential CYP isoforms? nih.gov
PharmacogenomicsHow do common genetic variants of the CYP2C9 gene influence the production of this compound? wikipedia.orgmedlineplus.gov
PharmacologyDoes isolated this compound exhibit any subtle biological or off-target effects when rigorously tested? nih.gov
Gut MicrobiotaCan human gut bacteria metabolize gliclazide to this compound, and if so, to what extent? frontiersin.orgnih.gov

Proposed Directions for Advanced Academic Inquiry into this compound Metabolism

To address the existing knowledge gaps, future research should be directed toward more specific and technologically advanced investigations. The following areas represent promising avenues for academic inquiry.

Recombinant Enzyme Studies: A systematic investigation using a panel of recombinant human CYP enzymes could precisely map the catalytic activity of each major isoform toward the formation of this compound. This would move beyond the general implication of CYP2C9 to provide definitive evidence and kinetic parameters. nih.gov

Pharmacogenomic Correlation Studies: Clinical studies could be designed to correlate the urinary metabolic ratio of this compound to parent gliclazide with the CYP2C9 genotype of patients. Such studies would clarify the real-world impact of genetic variability on this minor metabolic pathway. nih.govmedlineplus.gov

Chemical Synthesis and In Vitro Screening: The chemical synthesis of a pure this compound standard would enable comprehensive in vitro screening. This would allow for definitive testing of its activity on the sulfonylurea receptor (SUR1) and screening for any potential off-target interactions or cellular toxicity. frontiersin.org

Human Gut Microbiome Research: In vitro anaerobic incubation of gliclazide with human fecal slurries or consortia of representative gut bacteria could be employed. Subsequent analysis using advanced techniques like liquid chromatography-mass spectrometry would determine if this compound is a product of microbial metabolism, potentially opening a new chapter in understanding gliclazide's disposition. nih.govresearchgate.net

By pursuing these targeted research directions, the scientific community can achieve a more complete and nuanced understanding of the biotransformation of gliclazide, refining the metabolic map down to its minor pathways and ensuring a comprehensive knowledge base for this important therapeutic agent.

Q & A

Q. Q1. What is the metabolic role of 6α-Hydroxygliclazide in the pharmacokinetics of gliclazide, and how is this characterized experimentally?

this compound is a primary metabolite of the antidiabetic drug gliclazide, formed via hydroxylation mediated by cytochrome P450 enzymes CYP2C9 and CYP2C19 . To characterize its metabolic role:

  • In vitro assays : Use human liver microsomes or recombinant CYP isoforms to quantify metabolic clearance rates.
  • Chromatographic techniques : Employ HPLC or LC-MS/MS to separate and identify this compound from other metabolites (e.g., 6β- and 7β-hydroxy derivatives) .
  • Kinetic analysis : Calculate Michaelis-Menten parameters (Km, Vmax) to assess enzyme affinity and catalytic efficiency .

Q. Q2. What analytical methods are recommended for distinguishing this compound from its stereoisomers?

Due to its enantiomeric complexity (e.g., 1R,5S,6S and 1S,5R,6R configurations), use:

  • Chiral chromatography : Utilize columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve enantiomers.
  • Mass spectrometry : Pair with fragmentation patterns to confirm structural identity .
  • Validation protocols : Include specificity, linearity, and precision tests per ICH guidelines to ensure method reliability .

Advanced Research Questions

Q. Q3. How can researchers design experiments to address variability in this compound quantification across different biological matrices?

Variability often arises from matrix effects (e.g., plasma vs. urine) or inter-individual CYP polymorphisms. Mitigate this by:

  • Standardized sample preparation : Use protein precipitation or solid-phase extraction to reduce interference.
  • Internal standardization : Spike deuterated analogs (e.g., d4-6α-Hydroxygliclazide) to correct for recovery differences .
  • Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to account for genetic and demographic variability .

Q. Q4. What experimental strategies resolve contradictions in reported CYP isoform contributions to this compound formation?

Discrepancies may stem from enzyme kinetics or substrate-specific effects. To clarify:

  • Isoform-selective inhibitors : Use sulfaphenazole (CYP2C9 inhibitor) or omeprazole (CYP2C19 inhibitor) in inhibition assays .
  • Recombinant enzyme systems : Express individual CYP isoforms in heterologous systems (e.g., baculovirus-insect cells) to isolate contributions .
  • Cross-study meta-analysis : Compare datasets using fixed/random-effects models to identify confounding variables (e.g., pH, temperature) .

Q. Q5. How can in vivo studies optimize the detection of this compound while minimizing interference from endogenous compounds?

  • Tracer techniques : Administer isotopically labeled gliclazide (e.g., ¹³C or ¹⁵N) to track metabolite formation via isotope-ratio MS .
  • Time-course sampling : Collect plasma/urine at multiple intervals to capture elimination kinetics and avoid transient interference .
  • Species-specific considerations : Use humanized CYP2C9/2C19 mouse models to approximate human metabolism .

Methodological Best Practices

Q. Q6. What statistical approaches are essential for validating this compound-related hypotheses in pharmacokinetic studies?

  • Hypothesis testing : Apply ANOVA or Student’s t-test for group comparisons (e.g., healthy vs. diabetic cohorts).
  • Error analysis : Quantify uncertainties using propagation of error formulas for derived parameters (e.g., clearance = dose/AUC) .
  • Power calculations : Determine sample sizes a priori to ensure statistical robustness .

Q. Q7. How should researchers integrate secondary data (e.g., published metabolic rates) into original studies on this compound?

  • Data harmonization : Normalize values to common units (e.g., pmol/min/mg protein) and adjust for methodological differences (e.g., incubation temperatures) .
  • Meta-regression : Identify covariates (e.g., CYP2C9*3 allele frequency) influencing inter-study variability .
  • Critical appraisal : Use QUADAS-2 or similar tools to assess bias in secondary sources .

Data Presentation and Reproducibility

Q. Q8. What are the minimum reporting standards for this compound experiments in peer-reviewed journals?

  • Raw data accessibility : Deposit chromatograms, spectra, and kinetic curves in repositories like Zenodo or Figshare.
  • Methodological transparency : Describe instrument settings (e.g., LC gradient, MS ionization mode) to enable replication .
  • Uncertainty quantification : Report confidence intervals for kinetic parameters and limit of detection/quantification (LOD/LOQ) .

Q. Q9. How can researchers address limitations in this compound studies during manuscript preparation?

  • Error source documentation : Categorize limitations as systematic (e.g., assay sensitivity) or random (e.g., biological variability) .
  • Alternative hypotheses : Discuss plausible explanations for unexpected results (e.g., allosteric CYP modulation) .
  • Future work : Propose follow-up experiments (e.g., cryo-EM of CYP2C9-metabolite complexes) to address gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.